7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the microwave-mediated synthesis. This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
Compared to similar compounds, 7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits unique neuroprotective and anti-neuroinflammatory properties . Its ability to inhibit specific molecular pathways and reduce stress markers makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C14H14N4O4 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
7-(3-hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c1-7-15-14-16-9(13(20)21)6-10(18(14)17-7)8-3-4-12(22-2)11(19)5-8/h3-6,10,19H,1-2H3,(H,20,21)(H,15,16,17) |
InChI Key |
KNWRWNACPFMHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.